5-bromo-2-nitroso-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
5-Bromo-2-nitroso-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a bromine atom at the 5th position and a nitroso group at the 2nd position on the tetrahydroisoquinoline ring. Tetrahydroisoquinolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-nitroso-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method starts with the bromination of 1,2,3,4-tetrahydroisoquinoline to introduce the bromine atom at the 5th position. This can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The nitroso group can then be introduced by reacting the brominated intermediate with nitrosating agents such as sodium nitrite in the presence of an acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and reagent concentration) is crucial in industrial settings to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-nitroso-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The nitroso group can be reduced to an amino group using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: 5-Bromo-2-nitro-1,2,3,4-tetrahydroisoquinoline.
Reduction: 5-Bromo-2-amino-1,2,3,4-tetrahydroisoquinoline.
Substitution: Various substituted tetrahydroisoquinolines depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2-nitroso-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-bromo-2-nitroso-1,2,3,4-tetrahydroisoquinoline depends on its interaction with biological targets. The nitroso group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. The bromine atom may also participate in halogen bonding, influencing the compound’s binding affinity to its targets. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1,2,3,4-tetrahydroisoquinoline: Lacks the nitroso group, making it less reactive in certain chemical reactions.
2-Nitroso-1,2,3,4-tetrahydroisoquinoline: Lacks the bromine atom, which may affect its binding properties and biological activity.
5-Nitro-2-nitroso-1,2,3,4-tetrahydroisoquinoline: Contains both nitro and nitroso groups, potentially increasing its reactivity and biological activity.
Uniqueness
5-Bromo-2-nitroso-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both bromine and nitroso groups, which confer distinct chemical reactivity and biological properties
Properties
CAS No. |
2758004-13-4 |
---|---|
Molecular Formula |
C9H9BrN2O |
Molecular Weight |
241.1 |
Purity |
95 |
Origin of Product |
United States |
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